molecular formula C19H22N4O2S B1208879 Biotinyl-6-aminoquinoline CAS No. 91853-89-3

Biotinyl-6-aminoquinoline

Cat. No.: B1208879
CAS No.: 91853-89-3
M. Wt: 370.5 g/mol
InChI Key: LQDCDPSBDPBXMX-BQFCYCMXSA-N
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Description

Biotinyl-6-aminoquinoline is a fluorescent biotinylated biochemical assay reagent. It is primarily used as a substrate in the assay of biotinidase activity. This compound exhibits an excitation wavelength of 350 nm and an emission wavelength of 550 nm . It is a derivative of biotin, which is a water-soluble vitamin that plays a crucial role in various metabolic processes.

Biochemical Analysis

Biochemical Properties

Biotinyl-6-aminoquinoline plays a crucial role in biochemical reactions as a substrate for biotinidase. Biotinidase is an enzyme responsible for cleaving biotin from biocytin, thereby conserving biotin for use as a cofactor for various carboxylases . These carboxylases include propionyl CoA carboxylase, β-methylcrotonyl CoA carboxylase, pyruvate carboxylase, and acetyl CoA carboxylase . The interaction between this compound and biotinidase is essential for maintaining proper biotin levels and ensuring the functionality of biotin-dependent enzymes.

Cellular Effects

This compound influences various cellular processes by modulating biotinidase activity. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For instance, biotinidase activity is crucial for the recycling of biotin, which in turn impacts the activity of biotin-dependent carboxylases involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis . The presence of this compound can thus influence these metabolic pathways and cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to biotinidase and serving as a substrate for the enzyme. This binding interaction facilitates the cleavage of biotin from biocytin, allowing biotin to be recycled and reused by biotin-dependent carboxylases . Additionally, this compound may participate in post-translational modifications of histones, influencing gene expression and DNA damage signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that biotinidase activity can be measured using this compound as a substrate, providing insights into the enzyme’s functionality over time . Long-term effects on cellular function may also be observed, particularly in in vitro and in vivo studies where biotinidase activity is monitored over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to increased biotinidase activity, while excessive doses could potentially result in toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the animal subjects.

Metabolic Pathways

This compound is involved in metabolic pathways related to biotin recycling and utilization. It interacts with enzymes such as biotinidase and holocarboxylase synthetase, which are crucial for the proper functioning of biotin-dependent carboxylases . These interactions influence metabolic flux and metabolite levels, impacting processes like fatty acid synthesis, amino acid catabolism, and gluconeogenesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the appropriate cellular compartments where biotinidase activity occurs . Proper transport and distribution are essential for the compound’s effectiveness in biochemical assays.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with biotinidase and other biomolecules . The localization of this compound within cells is crucial for its role in modulating biotinidase activity and related biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotinyl-6-aminoquinoline can be synthesized through the Schotten-Baumann amide formation reaction. This involves the reaction of biotin with 6-aminoquinoline in the presence of an acid . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the Schotten-Baumann reaction. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Biotinyl-6-aminoquinoline primarily undergoes substitution reactions due to the presence of the amino group on the quinoline ring. It can also participate in coupling reactions to form biotinylated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve reagents such as halogenated compounds and bases like sodium hydroxide.

    Coupling Reactions: These reactions often use reagents like carbodiimides or succinimide esters to facilitate the formation of amide bonds.

Major Products: The major products formed from these reactions are biotinylated derivatives, which can be used in various biochemical assays.

Scientific Research Applications

Biotinyl-6-aminoquinoline has several applications in scientific research:

Comparison with Similar Compounds

  • Biotin hydrazide
  • 5-(Biotinamido)pentylamine
  • N-(2-Aminoethyl)biotinamide
  • N-(quinolin-6-yl)acetamide

Comparison: Biotinyl-6-aminoquinoline is unique due to its fluorescent properties, which make it particularly useful in analytical and diagnostic applications. Unlike other biotinylated compounds, it provides a direct and measurable fluorescent signal upon enzymatic cleavage, enhancing its utility in biochemical assays .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDCDPSBDPBXMX-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919487
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91853-89-3
Record name Biotinyl-6-aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091853893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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